2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide
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Overview
Description
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines This compound is characterized by its unique structure, which includes a chlorobenzyl group, a dioxopyrido ring, and a mesitylacetamide moiety
Preparation Methods
The synthesis of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrido[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyrazole and trimethyl orthoformate under controlled microwave irradiation.
Introduction of the chlorobenzyl group: This step often involves a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the pyrido[3,2-d]pyrimidine core.
Attachment of the mesitylacetamide moiety: This can be accomplished through an amide coupling reaction using mesityl chloride and an appropriate amine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often employing continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide involves its interaction with molecular targets such as enzymes and receptors. It is believed to exert its effects by binding to the active site of enzymes, thereby inhibiting their activity. This inhibition can lead to the disruption of essential biochemical pathways, ultimately resulting in the desired biological effects, such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar compounds to 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their potential as enzyme inhibitors and anticancer agents.
Pyrido[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit enzyme inhibitory activity and have shown promise in cancer research.
The uniqueness of this compound lies in its specific structural features, such as the presence of the mesitylacetamide moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C25H23ClN4O3 |
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Molecular Weight |
462.9 g/mol |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C25H23ClN4O3/c1-15-11-16(2)22(17(3)12-15)28-21(31)14-29-20-5-4-10-27-23(20)24(32)30(25(29)33)13-18-6-8-19(26)9-7-18/h4-12H,13-14H2,1-3H3,(H,28,31) |
InChI Key |
PMSUXHGUBRNWHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3)C |
Origin of Product |
United States |
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